(S)-M8-SPy
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Overview
Description
(S)-M8-SPy is a chiral compound with significant potential in various scientific fields. The compound’s unique structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine. Its applications range from synthetic chemistry to potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-M8-SPy typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric synthesis using chiral ligands in the presence of a metal catalyst. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-M8-SPy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-M8-SPy has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (S)-M8-SPy exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- ®-M8-SPy: The enantiomer of (S)-M8-SPy, with similar but distinct properties.
- (S)-M8-Ph: A structurally related compound with a different functional group.
- (S)-M8-OH: Another related compound with a hydroxyl group instead of a pyridine ring.
Uniqueness: this compound stands out due to its specific chiral configuration and the presence of a pyridine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[(2S,5S,8S,11S)-7,10-bis[(1S)-1-carboxyethyl]-2,5,8,11-tetramethyl-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N6O7S2/c1-19-16-35(24(6)29(39)40)21(3)18-37(26(8)31(43)44)22(4)17-36(25(7)30(41)42)20(2)15-34(19)23(5)28(38)33-13-14-45-46-27-11-9-10-12-32-27/h9-12,19-26H,13-18H2,1-8H3,(H,33,38)(H,39,40)(H,41,42)(H,43,44)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEXZTXAUQXVNC-CAQMSIDYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)O)C)C(C)C(=O)NCCSSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)O)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N6O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858152 |
Source
|
Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192364-56-9 |
Source
|
Record name | (2S,2'S,2''S)-2,2',2''-{(2S,5S,8S,11S)-2,5,8,11-Tetramethyl-10-[(2S)-1-oxo-1-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)propan-2-yl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl}tripropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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